molecular formula C13H22O B14641061 2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene CAS No. 56412-87-4

2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene

Cat. No.: B14641061
CAS No.: 56412-87-4
M. Wt: 194.31 g/mol
InChI Key: OMSCBQSEEALEOQ-UHFFFAOYSA-N
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Description

2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the cyclization process.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Organic solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, toluene, or ethanol.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halides, hydroxyl derivatives.

Scientific Research Applications

2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetramethyl-1-oxaspiro[3.5]non-5-ene
  • Ethyl 2,2,3,3,7,7-Hexamethyl-1-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Uniqueness

2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

56412-87-4

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2,2,3,3,7,7-hexamethyl-1-oxaspiro[3.4]oct-5-ene

InChI

InChI=1S/C13H22O/c1-10(2)7-8-13(9-10)11(3,4)12(5,6)14-13/h7-8H,9H2,1-6H3

InChI Key

OMSCBQSEEALEOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C=C1)C(C(O2)(C)C)(C)C)C

Origin of Product

United States

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